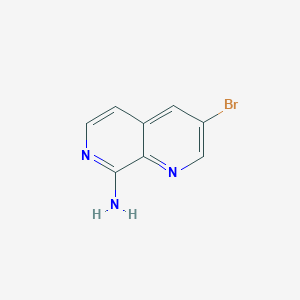

3-Bromo-1,7-naphthyridin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

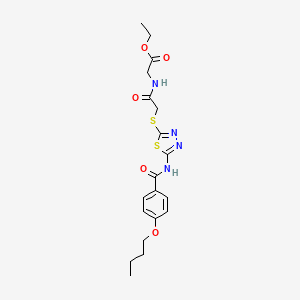

3-Bromo-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C8H6BrN3 . It is a solid substance and is used in various chemical reactions due to its unique structure .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 3-Bromo-1,7-naphthyridin-8-amine, has been a topic of interest in recent years . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 3-Bromo-1,7-naphthyridin-8-amine is represented by the linear formula C8H6BrN3 . The InChI code for this compound is 1S/C8H6BrN3/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H, (H2,10,11) .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-1,7-naphthyridin-8-amine are diverse and complex. They include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis

3-Bromo-1,7-naphthyridin-8-amine is a solid substance . It has a molecular weight of 224.06 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Copper-Catalyzed Amination : A study demonstrates a method for the amination of bromonaphthyridines like 3-Bromo-1,7-naphthyridin-8-amine using copper catalysis at room temperature. This process yields functional, nonsymmetric diaminonaphthyridines, highlighting a novel approach to synthesize these compounds (Anderson et al., 2010).

Synthesis and Animation Process : Research on 5-bromo-1,7-naphthyridine, closely related to 3-Bromo-1,7-naphthyridin-8-amine, provides insights into its synthesis and animation. The study discusses the transformation of bromonaphthyridine compounds through amination, important for understanding the behavior of such compounds in synthetic pathways (Woźniak & Plas, 1978).

Reaction Mechanisms in Aminations : Investigations into the aminations of bromo-naphthyridines reveal complex mechanisms, potentially involving naphthyridyne intermediates. This knowledge is crucial for understanding and manipulating the reactivity of bromonaphthyridines in chemical syntheses (Czuba, 2010).

Pharmaceutical and Medical Research

- Antimalarial Activity : A study on N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which are structurally similar to 3-Bromo-1,7-naphthyridin-8-amine, demonstrates significant antimalarial activity. This research provides insights into the potential medical applications of bromonaphthyridines in antimalarial drug development (Barlin & Tan, 1985).

Material Science and Chemistry

Metal-Organic Frameworks : Research on metal-organic frameworks (MOFs) includes the functionalization of UiO-66 frameworks with bromo and other substituents. This research opens up possibilities for using bromonaphthyridines in the design and synthesis of novel MOFs (Garibay & Cohen, 2010).

Photoinitiators in Polymer Chemistry : N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which can be structurally related to 3-Bromo-1,7-naphthyridin-8-amine, are used as photoinitiators under LED light in polymer chemistry. This application demonstrates the role of such compounds in advanced material synthesis and processing (Zhang et al., 2018).

Safety and Hazards

Direcciones Futuras

1,8-Naphthyridines, including 3-Bromo-1,7-naphthyridin-8-amine, have wide applicability in medicinal chemistry and materials science . They are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines will continue to be of considerable interest to the synthetic community .

Propiedades

IUPAC Name |

3-bromo-1,7-naphthyridin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMLYPTVFHPYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2657907.png)

![N-Ethyl-4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2657917.png)

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2657922.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2657923.png)